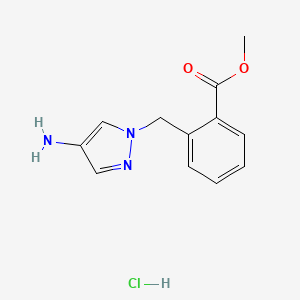

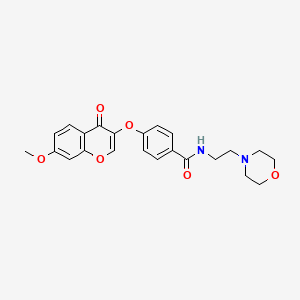

![molecular formula C9H13NO2 B2802188 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone CAS No. 1865235-57-9](/img/structure/B2802188.png)

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol has a molecular weight of 129.16 . It is stored at 4°C and is in the form of an oil . Another related compound, 2-OXA-5-AZABICYCLO[2.2.1]HEPTANE, has a molecular weight of 99.13 . It is stored at 2-8°C and is a yellow to brown liquid .

Synthesis Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The InChI code for {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . For 2-OXA-5-AZABICYCLO[2.2.1]HEPTANE, the InChI code is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes has been reported . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .It is stored at 4°C and is in the form of an oil . It is stored at 2-8°C and is a yellow to brown liquid .

Aplicaciones Científicas De Investigación

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Researchers have developed a versatile synthetic approach to create C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which serve as carbon-atom bridged morpholines. This framework, starting from 4R-hydroxy-L-proline, reveals an embedded γ-amino butyric acid (GABA) structure. By varying the substituent on the tertiary C-3 atom, backbone-constrained analogues of FDA-approved drugs baclofen and pregabalin have been synthesized, highlighting its potential in drug design and development (Garsi et al., 2022).

Development of Bicyclic β-Lactams and Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones showcases an innovative synthesis pathway. This method offers a convenient alternative for the preparation of cis-4,4-dimethyl-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their amino tetrahydrofuran-2-carboxylate derivatives, indicating its utility in medicinal chemistry and drug discovery (Mollet et al., 2012).

Gold-Catalyzed Cycloisomerization to 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes

Utilizing gold catalysis, researchers have achieved the cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, leading to 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes. This method represents the first example of intramolecular cyclopropanation of an alkene by a gold carbene, demonstrating a novel approach in synthetic organic chemistry (Miege et al., 2010).

Constrained Nonchiral Pipecolic Acid Analogues Synthesis

The synthesis of conformationally restricted nonchiral pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic and others, has been reported. These compounds serve as practical syntheses routes, resulting in high yields and demonstrating their potential as compact modules in medicinal chemistry for drug development (Radchenko et al., 2009).

Application in Anti-Tumor Agents

A study reports on novel oxapenam derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one and their antitumor activity. The structure-activity relationship among these compounds indicates that certain derivatives exhibit significant cytotoxicity against tumor cells, showcasing the chemical's potential in cancer treatment (Singh & Micetich, 2003).

Safety and Hazards

The safety information for {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol includes hazard statements H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . For 2-OXA-5-AZABICYCLO[2.2.1]HEPTANE, the hazard statement is H314 . Precautionary statements include P280, P305+P351+P338, P310 .

Propiedades

IUPAC Name |

cyclopropyl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMRUCNRPNZWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)

![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)

![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)

![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)